
2-(8-Chlorooctyl)-5-hexylfuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(8-Chlorooctyl)-5-hexylfuran is an organic compound characterized by a furan ring substituted with an 8-chlorooctyl group and a hexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Chlorooctyl)-5-hexylfuran typically involves the reaction of 5-hexylfuran with 8-chlorooctyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-(8-Chlorooctyl)-5-hexylfuran undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The chlorooctyl group can be reduced to an octyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the chlorooctyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: 2-(8-Octyloctyl)-5-hexylfuran.
Substitution: 2-(8-Substituted octyl)-5-hexylfuran derivatives.
Applications De Recherche Scientifique
2-(8-Chlorooctyl)-5-hexylfuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(8-Chlorooctyl)-5-hexylfuran involves its interaction with biological membranes due to its amphiphilic nature. The compound can insert itself into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(8-Chlorooctyl)-5-methylfuran: Similar structure but with a methyl group instead of a hexyl group.
2-(8-Chlorooctyl)-5-ethylfuran: Similar structure but with an ethyl group instead of a hexyl group.
2-(8-Chlorooctyl)-5-propylfuran: Similar structure but with a propyl group instead of a hexyl group.
Uniqueness
2-(8-Chlorooctyl)-5-hexylfuran is unique due to the presence of a longer hexyl chain, which can influence its physical and chemical properties, such as solubility, hydrophobicity, and interaction with biological membranes. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
88646-90-6 |
|---|---|
Formule moléculaire |
C18H31ClO |
Poids moléculaire |
298.9 g/mol |
Nom IUPAC |
2-(8-chlorooctyl)-5-hexylfuran |
InChI |
InChI=1S/C18H31ClO/c1-2-3-4-9-12-17-14-15-18(20-17)13-10-7-5-6-8-11-16-19/h14-15H,2-13,16H2,1H3 |
Clé InChI |
JBSLHXBVTZIVJH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC=C(O1)CCCCCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



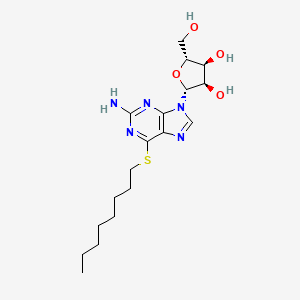
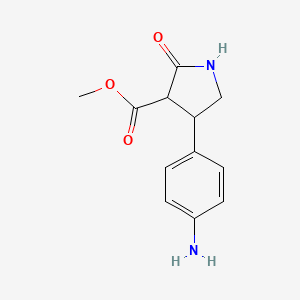
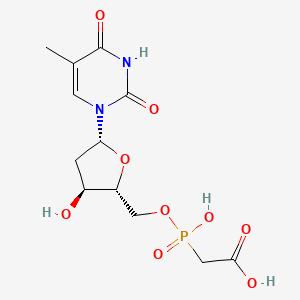

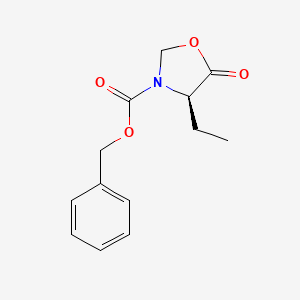

![2H-Pyran, tetrahydro-2-[[5-(2-phenylethyl)-2-furanyl]methoxy]-](/img/structure/B12913986.png)

![4-[(2-Amino-6-chloropyrimidin-4-yl)amino]-2-(hydroxymethyl)cyclopentan-1-ol](/img/structure/B12913996.png)

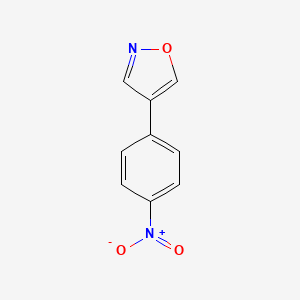
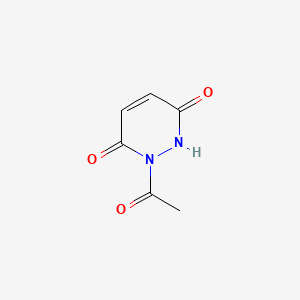
![Imidazo[1,2-b]pyridazine, 6-(methylthio)-](/img/structure/B12914003.png)
